molecular formula C6ClF5O2S B1198773 Pentafluorobenzenesulfonyl chloride CAS No. 832-53-1

Pentafluorobenzenesulfonyl chloride

Cat. No. B1198773
Key on ui cas rn: 832-53-1
M. Wt: 266.57 g/mol
InChI Key: UOJCTEGNHXRPKO-UHFFFAOYSA-N
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Patent
US07910686B2

Procedure details

Under room temperature, a solution of 468 g of pentafluorobenzenesulfonyl chloride in acetone was added dropwise to an aqueous solution containing 964 g of ammonium chloride, during which a pH was adjusted to 7 with an aqueous sodium hydroxide solution. The precipitated product was filtered, and recrystallized from toluene to obtain 156 g of pentafluorobenzenesulfonamide as white crystals. A structure was confirmed by 1H-NMR, 19F-NMR and IR.
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
964 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([S:8](Cl)(=[O:10])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15].[Cl-].[NH4+:17].[OH-].[Na+]>CC(C)=O>[F:1][C:2]1[C:7]([S:8]([NH2:17])(=[O:10])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
468 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
964 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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